6-(4-benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide
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Description
6-(4-benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibitors
- A study by Contreras et al. (2001) described the synthesis and structure-activity relationships of pyridazine analogues, including compounds similar to "6-(4-benzylpiperidin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide", as acetylcholinesterase inhibitors. These compounds showed potential for Alzheimer's disease treatment due to their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine (Contreras et al., 2001).
Heterocyclic Synthesis
- The synthesis of heterocyclic compounds using related structures has been explored. For instance, Hussein et al. (2009) reported on the synthesis of various nicotinamide, thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing a naphthyl moiety. These compounds, derived from similar structures, have potential applications in the development of new pharmaceuticals (Hussein et al., 2009).
Antimicrobial and Antitubercular Agents
- Srinivasarao et al. (2020) investigated substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. These compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential as new treatments for tuberculosis (Srinivasarao et al., 2020).
Water Oxidation Catalysts
- Zong and Thummel (2005) researched a family of Ru complexes for water oxidation, which included a bridging ligand related to pyridazine. These complexes showed potential as catalysts in water oxidation processes, a key reaction in artificial photosynthesis (Zong & Thummel, 2005).
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-pyridin-3-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c28-22(24-19-7-4-12-23-16-19)20-8-9-21(26-25-20)27-13-10-18(11-14-27)15-17-5-2-1-3-6-17/h1-9,12,16,18H,10-11,13-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLSQQLVTFMMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.